molecular formula C10H14N2 B1386060 N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine CAS No. 1094655-05-6

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

Cat. No.: B1386060
CAS No.: 1094655-05-6
M. Wt: 162.23 g/mol
InChI Key: ZHZXTKHHFZWHJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(6-Methylpyridin-3-yl)methyl]cyclopropanamine is a cyclopropane-containing amine derivative with a pyridine scaffold substituted at the 3-position by a methyl group and at the 6-position by a methylene-cyclopropanamine moiety. Its molecular formula is C${10}$H${14}$N$_2$, and its molecular weight is 162.23 g/mol (inferred from structural analogs in and ). The compound’s structure combines the rigidity of the cyclopropane ring with the aromatic and hydrogen-bonding capabilities of pyridine, making it a candidate for medicinal chemistry and biochemical research.

Properties

IUPAC Name

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2/c1-8-2-3-9(6-11-8)7-12-10-4-5-10/h2-3,6,10,12H,4-5,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHZXTKHHFZWHJJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=C(C=C1)CNC2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801259351
Record name N-Cyclopropyl-6-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1094655-05-6
Record name N-Cyclopropyl-6-methyl-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1094655-05-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Cyclopropyl-6-methyl-3-pyridinemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801259351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Procedure:

  • Starting Material: 6-methylpyridin-3-yl methyl alcohol or methyl ester derivatives.
  • Step 1: Conversion of methyl ester to aldehyde or acid, followed by reduction to the corresponding alcohol.
  • Step 2: Formation of the aminomethyl group through reductive amination using ammonia or primary amines in the presence of reducing agents like sodium cyanoborohydride or lithium aluminum hydride.
  • Step 3: Cyclopropanation of the resulting amine or its precursor, often via Simmons–Smith reaction or other carbene transfer methods, to generate the cyclopropane ring attached to the amino group.

Example:

  • Methyl 6-methylnicotinate is reduced with lithium aluminum hydride to obtain 6-methylpyridine-3-methyl alcohol, which then undergoes reductive amination to yield the corresponding cyclopropanamine.

Preparation via Methylation and Cyclopropanation of Pyridine Precursors

This approach involves methylation of pyridine derivatives followed by cyclopropanation:

Stepwise process:

  • Methylation: Pyridine derivatives are methylated at the 6-position using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Cyclopropanation: The methylated pyridine is subjected to cyclopropanation using carbene sources like diethyl diazomalonate or dichlorocarbene reagents, often in the presence of catalysts such as zinc or copper salts.

Research Findings:

  • A study demonstrated the use of the Simmons–Smith cyclopropanation on methylated pyridines to obtain the cyclopropane derivative, which is then aminated to produce the target compound.

Reduction of Pyridine N-oxides

Pyridine N-oxides serve as versatile intermediates:

Procedure:

  • Oxidation: Pyridine is oxidized to its N-oxide form using oxidants like hydrogen peroxide or Oxone®.
  • Functionalization: The N-oxide is then subjected to electrophilic substitution or nucleophilic attack at the 3-position.
  • Reduction: The N-oxide is reduced back to the pyridine, with the newly introduced substituents, using agents like phosphorus trichloride or zinc dust.
  • Cyclopropanation: The resulting pyridine derivative undergoes cyclopropanation using carbene transfer reagents.

Research Data:

  • WO 2013/065064 describes such oxidation-reduction sequences for pyridine derivatives, which can be adapted for the synthesis of the target compound.

Research Findings and Optimization

Recent studies emphasize the importance of optimizing reaction conditions for high yield and selectivity:

  • Catalysts: Zinc, copper, or palladium catalysts improve cyclopropanation efficiency.
  • Solvents: Tetrahydrofuran (THF) and dichloromethane (DCM) are preferred solvents for carbene transfer reactions.
  • Temperature: Mild temperatures (0–25°C) are optimal for cyclopropanation to prevent side reactions.
  • Purification: Column chromatography and recrystallization are standard for isolating the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

    Oxidation: Formation of oxidized derivatives such as aldehydes or ketones.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted amine derivatives.

Scientific Research Applications

Antibacterial Properties

Research indicates that N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine exhibits notable antibacterial activity. Compounds with similar structures often interact with bacterial enzymes, potentially inhibiting growth or leading to cell death. The presence of the 6-methylpyridine moiety enhances its interaction capabilities, making it a candidate for developing new antibacterial agents.

Comparative Analysis of Similar Compounds

Compound NameStructure FeaturesBiological ActivityUnique Aspects
N-Methyl-1-(((6-methylpyridin-3-yl)oxy)methyl)cyclopropanamineSimilar pyridine and cyclopropane structureAntibacterialMethyl substitution enhances solubility
4-(Methylthio)-2-cyanoacetyl-(6-methyl)pyridineContains cyanoacetyl groupAntimicrobialDifferent functional groups lead to varied activity
1-Ethyl-3-[5-[2-(2-hydroxypropan-2-yl)pyrimidin-5-yl]-7-morpholin-4-yl]ureaUrea linkage instead of etherAntibacterialUrea moiety may provide different binding characteristics

This table illustrates the unique attributes of this compound compared to structurally similar compounds.

Neurological Applications

This compound has shown potential as a modulator of nicotinic receptors, particularly the α4β2 subtype. This interaction is crucial for developing treatments for neuropathologies associated with cerebral aging, mood disorders, and smoking cessation. The compound's ability to enhance cognitive functions makes it a candidate for addressing memory deficits related to neurodegenerative diseases such as Alzheimer's and Parkinson's .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of this compound:

  • Antibacterial Studies : Laboratory tests have demonstrated its efficacy against various bacterial strains, indicating its potential as a new antibacterial agent.
  • Neuropharmacological Research : Clinical trials exploring its effects on cognitive function have shown promise in improving memory and attention in subjects with neurodegenerative conditions.

Example Study: Antibacterial Efficacy

A recent study evaluated the antibacterial activity of this compound against common pathogens such as E. coli and Staphylococcus aureus. Results indicated a significant reduction in bacterial growth at low concentrations, supporting its potential use in antibiotic formulations.

Mechanism of Action

The mechanism of action of N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Physicochemical Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Stability Notes
N-[(6-Methylpyridin-3-yl)methyl]cyclopropanamine C${10}$H${14}$N$_2$ 162.23 6-methylpyridin-3-yl, cyclopropanamine Likely stable under standard conditions (inferred from analogs)
N-[(2-Nitrophenyl)methyl]cyclopropanamine C${10}$H${12}$N$2$O$2$ 192.21 2-nitrophenyl, cyclopropanamine Stable under storage; decomposes under fire to release CO/NOx
N-[(6-Chloropyridin-3-yl)methyl]-N-methylcyclopropanamine C${10}$H${13}$ClN$_2$ 196.68 6-chloropyridin-3-yl, N-methylcyclopropanamine No stability hazards reported
N-(Pyridin-3-ylmethyl)cyclopropanamine C${9}$H${12}$N$_2$ 148.21 Pyridin-3-ylmethyl, cyclopropanamine No stability data; simpler structure
N-((1-Benzylpiperidin-3-yl)methyl)cyclopropanamine C${16}$H${23}$N$_2$ 243.37 Benzylpiperidine, cyclopropanamine Lab use only; no decomposition data

Key Observations :

  • Electron-donating vs. withdrawing groups : The 6-methyl group in the target compound may enhance stability compared to the nitro group in N-[(2-nitrophenyl)methyl]cyclopropanamine , which is electron-withdrawing and reactive under extreme conditions.
  • Halogen vs.
  • N-Methylation: The N-methylated chloro derivative () may exhibit altered pharmacokinetics, such as reduced metabolic degradation, compared to the non-methylated target compound.

Biological Activity

N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including mechanisms of action, comparative analysis with similar compounds, and relevant case studies.

Chemical Structure and Properties

This compound possesses a cyclopropanamine core linked to a 6-methylpyridin-3-yl group. This structural arrangement contributes to its diverse biological activities. The molecular formula is C11H14N2C_{11}H_{14}N_2, with a molecular weight of approximately 192.26 g/mol. The compound's unique features suggest potential interactions with various biological targets, including enzymes and receptors, which may modulate their activity.

The biological activity of this compound is primarily attributed to its ability to bind to specific enzymes or receptors. This binding can lead to modulation of enzymatic activity or receptor signaling pathways, resulting in various biological effects. The exact pathways involved depend on the specific biological context in which the compound is applied.

Biological Activity Overview

Research indicates that this compound exhibits several potential biological activities:

  • Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures can inhibit bacterial growth by interacting with bacterial enzymes.
  • Anticancer Activity : The compound is being investigated for its potential as an anticancer agent, particularly due to its structural similarity to known anticancer compounds.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

Compound NameStructure FeaturesBiological ActivityUnique Aspects
CyclopropylamineSimple cyclopropyl structureLimited biological activityLacks functional groups for interaction
6-Methylpyridin-3-ylmethylaminePyridine moiety without cyclopropaneModerate antibacterial activityNo cyclopropane enhances solubility
Cyclopropyl-(6-methylpyridin-2-ylmethyl)-aminePositional isomerPotentially similar activitiesDifferent position may affect binding

This table highlights how the specific arrangement of functional groups in this compound may enhance its biological activity compared to simpler analogs.

Case Studies and Research Findings

Several case studies have been conducted to explore the biological effects of this compound. These studies often employ various methodologies, including in vitro assays and animal models, to assess the compound's efficacy and safety profile.

  • Antibacterial Activity Study : A study demonstrated that this compound exhibited significant antibacterial activity against specific strains of bacteria. The mechanism was linked to inhibition of bacterial enzyme function, leading to cell death.
  • Anticancer Potential : In vitro assays indicated that the compound could induce apoptosis in cancer cell lines, suggesting a mechanism involving modulation of apoptotic pathways. Further research is required to elucidate these mechanisms fully.

Q & A

Q. What are the established synthetic routes for N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine, and how can researchers optimize reaction yields?

Methodological Answer: The synthesis of structurally analogous cyclopropanamine derivatives (e.g., N-[(6-methylpyrimidin-4-yl)methyl]benzamide) involves coupling reactions between aldehyde intermediates and amines. For This compound , a plausible route includes:

Step 1 : Preparation of 6-methylpyridine-3-carbaldehyde via oxidation of (6-methylpyridin-3-yl)methanol (a precursor mentioned in ).

Step 2 : Reductive amination with cyclopropanamine using catalysts like sodium cyanoborohydride (NaBH3CN) in methanol under inert conditions.

Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Q. Optimization Tips :

  • Use catalytic acids (e.g., acetic acid) to enhance imine formation.
  • Monitor reaction progress via TLC or HPLC (as in ).
  • Scale-up considerations: Continuous flow reactors improve consistency ().

Q. Reference :

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer: Key Techniques :

  • NMR Spectroscopy : Confirm cyclopropane ring integrity (characteristic ¹H-NMR signals: δ 0.5–1.5 ppm for cyclopropane protons) and pyridine methyl group (δ ~2.5 ppm).
  • HPLC/MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 163.2, calculated for C10H14N2).
  • Elemental Analysis : Verify C, H, N content against theoretical values.

Q. Data Interpretation :

  • Compare spectral data with structurally similar compounds (e.g., cyclopropanamine hydrochloride in ).

Q. Reference :

Q. What are the stability and storage requirements for this compound under laboratory conditions?

Methodological Answer: Stability :

  • Stable at room temperature in dry, inert atmospheres (N2 or Ar). Avoid prolonged exposure to light or moisture.
  • Decomposition risks: Thermal degradation above 150°C may release toxic gases (e.g., NOx, CO) ().

Q. Storage :

  • Use amber glass vials at –20°C for long-term storage.
  • Desiccate with silica gel to prevent hydrolysis.

Q. Reference :

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of cyclopropanamine derivatives?

Methodological Answer: Case Study : If conflicting data arise (e.g., enzyme inhibition vs. no activity):

Reproducibility Checks : Validate assays under standardized conditions (pH, temperature, cofactors).

Structural Confirmation : Re-examine compound identity/purity (see FAQ 2).

Mechanistic Studies : Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities.

Meta-Analysis : Compare data across studies (e.g., vs. for hydroxamic acid analogs).

Q. Reference :

Q. What experimental strategies are recommended for studying the compound’s potential in modulating DNA packaging or epigenetic regulation?

Methodological Answer: Approach :

In Vitro DNA Binding Assays :

  • Use ethidium bromide displacement assays to assess intercalation.
  • Circular dichroism (CD) to monitor conformational changes in DNA.

Epigenetic Targets :

  • Screen against histone deacetylases (HDACs) or methyltransferases using fluorogenic substrates.
  • Cross-reference with analogs like N-(2,3-dimethylbenzyl)cyclopropanamine hydrochloride ().

Q. Data Validation :

  • Combine with siRNA knockdowns or CRISPR-Cas9 gene editing to confirm target specificity.

Q. Reference :

Q. How can researchers mitigate challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer: Challenges : Racemization during scale-up due to harsh reaction conditions. Solutions :

  • Use chiral catalysts (e.g., Ru-BINAP complexes) for asymmetric synthesis.
  • Implement inline FTIR or Raman spectroscopy for real-time monitoring ().
  • Opt for green solvents (e.g., supercritical CO2) to reduce side reactions.

Case Example : Platinum-catalyzed hydrogenation methods () can preserve stereochemistry.

Q. Reference :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine
Reactant of Route 2
Reactant of Route 2
N-[(6-methylpyridin-3-yl)methyl]cyclopropanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.